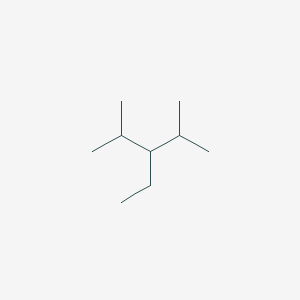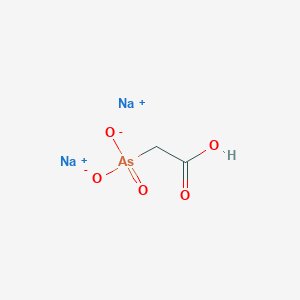
Alzodef
Vue d'ensemble
Description
Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN2. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, and is marketed under the trade name Temposil. The compound interferes with the normal metabolism of alcohol by preventing the breakdown of acetaldehyde, leading to unpleasant reactions when alcohol is consumed .
Applications De Recherche Scientifique
Calcium carbimide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Studied for its effects on metabolic pathways and enzyme inhibition.
Medicine: Used as an alcohol deterrent in the treatment of alcoholism.
Industry: Employed in the production of fertilizers, where it acts as a nitrogen source for plants.
Safety and Hazards
Alzodef is irritating to the eyes, skin, and respiratory tract in humans . Acute inhalation exposure may cause gastritis, rhinitis, pharyngitis, laryngitis, and tracheobronchitis . Acute oral exposure may cause a vasomotor reaction, resulting in intense flushing of the face, upper body, and arms . Chronic occupational exposure has been reported to cause chronic rhinitis with perforation of the nasal septum in workers .
Mécanisme D'action
Calcium carbimide exerts its effects by inhibiting the enzyme acetaldehyde dehydrogenase. This inhibition prevents the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism. The accumulation of acetaldehyde in the body leads to unpleasant symptoms such as flushing, nausea, and rapid heartbeat, which deter individuals from consuming alcohol. The molecular target of calcium carbimide is the acetaldehyde dehydrogenase enzyme, and the pathway involved is the alcohol metabolism pathway .
Similar Compounds:
Disulfiram: Another alcohol-sensitizing agent that works similarly by inhibiting acetaldehyde dehydrogenase.
Acamprosate: Used in the treatment of alcoholism but works by modulating neurotransmitter systems rather than inhibiting acetaldehyde dehydrogenase.
Uniqueness: Calcium carbimide is unique in its reduced side effect profile compared to disulfiram. It is considered to have fewer adverse effects when consumed with or without alcohol. Additionally, calcium carbimide has been found to have antithyroid activity, which can be of clinical relevance in patients with preexisting hypothyroid disease .
Analyse Biochimique
Biochemical Properties
Calcium Cyanamide interacts with various enzymes and proteins in the soil. It generates dicyandiamide, a nitrification inhibitor . This interaction with the soil’s biochemical reactions significantly suppresses N2O emissions .
Cellular Effects
The application of Calcium Cyanamide has a profound effect on the soil bacterial community. It reduces the soil bacterial alpha diversity indices, and the family Planococcaceae becomes dominant in the bacterial communities .
Molecular Mechanism
Calcium Cyanamide exerts its effects at the molecular level by gradually hydrolyzing into urea in the soil . This process generates dicyandiamide, which acts as a nitrification inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium Cyanamide change over time. On the seventh day after fertilizer application, a significant reduction in soil bacterial alpha diversity indices was observed .
Metabolic Pathways
Calcium Cyanamide is involved in the nitrification process in the soil. It is gradually hydrolyzed into urea, which generates dicyandiamide, a nitrification inhibitor .
Transport and Distribution
Calcium Cyanamide is distributed in the soil where it undergoes hydrolysis to form urea
Subcellular Localization
The subcellular localization of Calcium Cyanamide is not well studied. Given its role in soil biochemistry, it is likely to interact with various enzymes and proteins in the soil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium carbimide is synthesized by heating calcium cyanamide in the presence of nitrogen. The reaction typically occurs at high temperatures, around 1000°C, in an electric furnace. The process can be represented by the following chemical equation:
CaC2+N2→CaCN2+C
Industrial Production Methods: Industrial production of calcium carbimide involves the use of calcium carbide and nitrogen gas. The calcium carbide is heated in an electric furnace, and nitrogen gas is passed over it to produce calcium carbimide. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium carbimide undergoes various chemical reactions, including:
Oxidation: Calcium carbimide can be oxidized to produce calcium cyanate.
Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.
Substitution: It can react with acids to form calcium salts and release cyanamide.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Involves the use of acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Calcium cyanate.
Hydrolysis: Calcium carbonate and ammonia.
Substitution: Calcium salts and cyanamide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Alzodef can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl cyanoacetate", "2-amino-4-methylpyridine", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "chloroform", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of sodium ethoxide to form 4-(2-oxo-2-phenylethyl)benzonitrile.", "Step 2: Reacting 4-(2-oxo-2-phenylethyl)benzonitrile with 2-amino-4-methylpyridine in the presence of sodium hydroxide to form N-(4-(2-oxo-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide.", "Step 3: Acetylation of N-(4-(2-oxo-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide with acetic anhydride in the presence of sulfuric acid to form N-(4-(2-acetoxy-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide.", "Step 4: Extraction of N-(4-(2-acetoxy-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide with chloroform.", "Step 5: Washing the chloroform extract with sodium bicarbonate solution and water.", "Step 6: Drying the chloroform extract with anhydrous sodium sulfate.", "Step 7: Evaporation of the chloroform to obtain Alzodef as a white solid." ] } | |
Numéro CAS |
156-62-7 |
Formule moléculaire |
CCaN2 |
Poids moléculaire |
80.10 g/mol |
Nom IUPAC |
calcium;azanidylidenemethylideneazanide |
InChI |
InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |
Clé InChI |
MYFXBBAEXORJNB-UHFFFAOYSA-N |
Impuretés |
... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |
SMILES |
C(#N)N.[Ca+2] |
SMILES canonique |
C(=[N-])=[N-].[Ca+2] |
Point d'ébullition |
Sublimes 1150-1200ºC |
Color/Form |
Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |
Densité |
2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |
Point d'éclair |
286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |
melting_point |
1300ºC |
Description physique |
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |
Numéros CAS associés |
25300-84-9 156-62-7 (calcium salt (1:1)) |
Solubilité |
Soluble |
Densité de vapeur |
1.45 (Air = 1) |
Pression de vapeur |
0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)






